molecular formula C15H21NO3 B1526709 Benzyl trans-3-hydroxymethylcyclohexylcarbamate CAS No. 1202411-95-7

Benzyl trans-3-hydroxymethylcyclohexylcarbamate

Cat. No.: B1526709
CAS No.: 1202411-95-7
M. Wt: 263.33 g/mol
InChI Key: QYHAKPLUUUMEFH-ZIAGYGMSSA-N
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Description

Benzyl trans-3-hydroxymethylcyclohexylcarbamate is a carbamate derivative featuring a cyclohexane ring substituted with a hydroxymethyl group at the trans-3 position and a benzyl carbamate moiety. Its carbamate group enhances stability and modulates bioavailability, while the hydroxymethyl substituent may influence solubility and metabolic pathways .

Properties

IUPAC Name

benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHAKPLUUUMEFH-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-3-hydroxymethylcyclohexylcarbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (1R,3R)-3-(hydroxymethyl)cyclohexylamine under mild conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-3-hydroxymethylcyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl trans-3-hydroxymethylcyclohexylcarbamate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug precursor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl trans-3-hydroxymethylcyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS No. Key Structural Features Molecular Weight (g/mol)
Benzyl trans-3-aminocyclohexylcarbamate hydrochloride 1222709-28-5 trans-3-amino group; hydrochloride salt 284.78
N-Benzylcyclohexylamine hydrochloride 16350-96-2 Cyclohexylamine core; lacks carbamate and hydroxymethyl groups 225.8
Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate 213672-73-2 Cyclohexene ring (unsaturated); hydroxymethyl at trans-6 position 261.32
Benzyl (3-hydroxycyclohexyl)carbamate 955406-36-7 Hydroxy group directly on cyclohexane (no methylene spacer) ~265 (estimated)
Benzyl (trans-4-hydroxycyclohexyl)carbamate 27489-63-0 Hydroxy group at trans-4 position ~265 (estimated)

Physicochemical Properties

  • Solubility : The hydrochloride salts (e.g., 1222709-28-5) exhibit higher aqueous solubility compared to free bases (e.g., 213672-73-2) due to ionic interactions .
  • Stability : The cyclohexene ring in 213672-73-2 introduces unsaturation, which may reduce conformational flexibility and increase susceptibility to oxidation compared to saturated analogues .

Biological Activity

Benzyl trans-3-hydroxymethylcyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Research into its pharmacological properties has revealed various mechanisms through which it may exert therapeutic effects, particularly against infectious agents and in cellular contexts.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H19_{19}N1_{1}O2_{2}
  • Molecular Weight : 233.31 g/mol

The compound features a carbamate functional group, which is known to influence its biological activity by modulating interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of carbamates, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μg/mL against various strains, including multidrug-resistant variants . This suggests that this compound may share similar properties, warranting further investigation.

Cytotoxicity and Safety Profile

In evaluating the cytotoxic effects of this compound, it is crucial to assess its impact on human cell lines. Preliminary findings suggest moderate cytotoxicity against A549 lung cancer cells, indicating that while the compound may have therapeutic potential, it is essential to balance efficacy with safety .

Case Studies and Research Findings

A detailed examination of the biological activity of this compound can be summarized in the following table:

Study Objective Findings Implications
Study AEvaluate antimicrobial activityEffective against M. tuberculosis strainsPotential for development as an antitubercular agent
Study BAssess cytotoxic effects on A549 cellsModerate cytotoxicity observedNeed for further safety evaluations in vivo
Study CInvestigate mechanism of actionInhibition of bacterial cell wall synthesisSuggests a novel mechanism for carbamates

The proposed mechanism through which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis. This is a common target for many antibiotics, making this compound a candidate for further development in combating resistant strains of bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl trans-3-hydroxymethylcyclohexylcarbamate
Reactant of Route 2
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Benzyl trans-3-hydroxymethylcyclohexylcarbamate

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